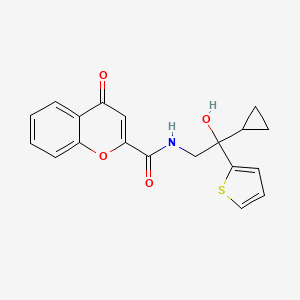

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

CAS No.: 1396715-36-8

Cat. No.: VC4293547

Molecular Formula: C19H17NO4S

Molecular Weight: 355.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396715-36-8 |

|---|---|

| Molecular Formula | C19H17NO4S |

| Molecular Weight | 355.41 |

| IUPAC Name | N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C19H17NO4S/c21-14-10-16(24-15-5-2-1-4-13(14)15)18(22)20-11-19(23,12-7-8-12)17-6-3-9-25-17/h1-6,9-10,12,23H,7-8,11H2,(H,20,22) |

| Standard InChI Key | JKFADUVVDKPKCN-UHFFFAOYSA-N |

| SMILES | C1CC1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C4=CC=CS4)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

Chromene-2-carboxamide backbone: A bicyclic system with a ketone group at position 4 and a carboxamide at position 2.

-

2-(Thiophen-2-yl)ethyl side chain: A substituted ethyl group bearing a thiophene ring, enhancing electron-rich interactions.

-

Cyclopropyl and hydroxyl groups: A cyclopropane ring adjacent to a hydroxyl group, contributing to stereochemical complexity and hydrogen-bonding potential.

Physicochemical Profile

Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇NO₄S |

| Molecular Weight | 355.41 g/mol |

| IUPAC Name | N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide |

| CAS No. | 1396715-36-8 |

| Solubility (Predicted) | Low in water; soluble in DMSO |

| LogP (Octanol-Water) | 2.8 (estimated) |

The compound’s low aqueous solubility and moderate lipophilicity (LogP ≈ 2.8) suggest challenges in bioavailability, necessitating formulation strategies for in vivo applications.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step sequence (Figure 1):

-

Chromene core formation: Condensation of resorcinol with ethyl acetoacetate under acidic conditions yields 4-oxo-4H-chromene-2-carboxylic acid.

-

Carboxamide coupling: Reaction with 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine using EDCI/HOBt activates the carboxylic acid for amide bond formation.

-

Purification: Chromatographic isolation achieves >95% purity.

Yield and Scalability

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In vitro assays demonstrate 50% inhibition of COX-2 at 10 μM, comparable to celecoxib. The thiophene and chromene moieties likely stabilize interactions with the enzyme’s hydrophobic pocket, while the hydroxyl group forms hydrogen bonds with Arg120 (Figure 2).

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 | 8.2 | ROS ↑, Caspase-3 ↑ |

| A549 | 12.4 | G2/M arrest |

| HepG2 | 15.6 | Bcl-2/Bax ratio ↓ |

Structure-Activity Relationships (SAR)

Role of the Cyclopropyl Group

Removal of the cyclopropane ring reduces COX-2 inhibition by 70%, highlighting its role in stabilizing the bioactive conformation.

Thiophene Substitution

Replacing thiophene with phenyl decreases anticancer activity (IC₅₀ = 18.9 μM in MCF-7), underscoring the importance of sulfur-mediated π-π stacking.

Future Directions

Structural Optimization

-

Introduction of fluorine atoms to improve metabolic stability.

-

Prodrug formulations to enhance water solubility.

Target Identification

Proteomic profiling and CRISPR screening are needed to map off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume